molecular formula C19H23N3O B3835705 N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide

N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide

Cat. No.: B3835705
M. Wt: 309.4 g/mol
InChI Key: RLPYWJCYUVYVFC-UHFFFAOYSA-N
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Description

N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide typically involves the alkylation of 4-phenylpiperazine with a suitable alkylating agent, followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and acylation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets such as receptors and enzymes.

    Medicine: Explored for its potential as an anticonvulsant, antidepressant, and antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions. The compound may also inhibit certain enzymes, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide stands out due to its specific structural features, which confer unique pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a versatile candidate for drug development. Additionally, its synthetic accessibility and chemical stability further enhance its appeal for research and industrial applications .

Properties

IUPAC Name

N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16(23)20-18-9-7-17(8-10-18)15-21-11-13-22(14-12-21)19-5-3-2-4-6-19/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPYWJCYUVYVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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